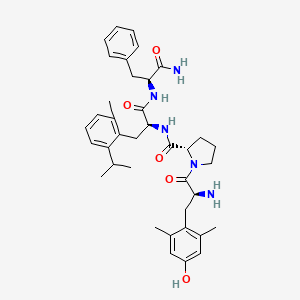

Dmt-Pro-Imp-Phe-NH2

Description

Properties

Molecular Formula |

C38H49N5O5 |

|---|---|

Molecular Weight |

655.8 g/mol |

IUPAC Name |

(2S)-1-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(2-methyl-6-propan-2-ylphenyl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C38H49N5O5/c1-22(2)28-14-9-11-23(3)30(28)21-33(36(46)41-32(35(40)45)19-26-12-7-6-8-13-26)42-37(47)34-15-10-16-43(34)38(48)31(39)20-29-24(4)17-27(44)18-25(29)5/h6-9,11-14,17-18,22,31-34,44H,10,15-16,19-21,39H2,1-5H3,(H2,40,45)(H,41,46)(H,42,47)/t31-,32-,33-,34-/m0/s1 |

InChI Key |

PUIMPGYMFMJIOK-CUPIEXAXSA-N |

Isomeric SMILES |

CC1=C(C(=CC=C1)C(C)C)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=C(C=C(C=C4C)O)C)N |

Canonical SMILES |

CC1=C(C(=CC=C1)C(C)C)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C3CCCN3C(=O)C(CC4=C(C=C(C=C4C)O)C)N |

Origin of Product |

United States |

Synthetic Methodologies for Dmt Pro Imp Phe Nh2 and Analogs

General Peptide Synthesis Approaches

The primary strategy for constructing the Dmt-Pro-Imp-Phe-NH2 peptide backbone is the solution-phase segment condensation method. nih.gov This approach involves the synthesis of distinct peptide fragments, in this case, dipeptides, which are then coupled together in solution to form the larger peptide chain. nih.gov This method allows for the purification of intermediate fragments, ensuring a high purity of the final product. The condensation of the two key dipeptide segments is the crucial step that forms the final tetrapeptide amide. nih.gov

Specific Synthesis of this compound Precursors

The success of the segment condensation strategy relies on the efficient preparation of the constituent dipeptide fragments with appropriate protecting groups.

A key intermediate required for the synthesis is the C-terminal dipeptide amide, Boc-Imp-Phe-NH2. The synthesis begins with the coupling of Boc-protected 2'-isopropyl-6'-methyl-L-phenylalanine (Imp) to Phenylalaninamide (Phe-NH2). The N-terminus of the Imp residue is protected by a tert-butyloxycarbonyl (Boc) group. This protecting group is crucial as it prevents unwanted side reactions at the N-terminal amino group during the coupling process. Once the Boc-Imp-Phe-NH2 dipeptide is formed and purified, the Boc group is removed using an acid treatment, typically with HCl in dioxane, to yield the deprotected H-Imp-Phe-NH2 fragment, which is then ready for the final segment condensation step. nih.gov

The second essential precursor is the N-terminal dipeptide, Boc-Dmt-Pro-OH. nih.gov This fragment consists of 2',6'-dimethyl-L-tyrosine (Dmt) and Proline (Pro). The N-terminus of Dmt is protected with a Boc group, while the C-terminus of Proline remains a free carboxylic acid. This free acid is essential for the subsequent coupling reaction with the amino group of the H-Imp-Phe-NH2 fragment. The preparation of Boc-Dmt-Pro-OH is a critical step that provides the N-terminal portion of the final tetrapeptide. nih.gov

Coupling and Deprotection Strategies

The final steps of the synthesis involve joining the two dipeptide fragments and removing the last protecting group to yield the target compound.

The condensation of the two dipeptide segments, Boc-Dmt-Pro-OH and H-Imp-Phe-NH2, is facilitated by the use of (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBop) as a coupling reagent. nih.gov PyBop is known for its efficiency in promoting amide bond formation with minimal side reactions and racemization. In the reaction, PyBop activates the carboxylic acid of the Boc-Dmt-Pro-OH fragment, making it highly reactive towards the free N-terminal amine of the H-Imp-Phe-NH2 fragment. nih.gov This results in the formation of the fully protected tetrapeptide, Boc-Dmt-Pro-Imp-Phe-NH2. The final step involves the removal of the N-terminal Boc protecting group with HCl in dioxane, often in the presence of a scavenger like anisole, to yield the final product, this compound. nih.gov

Summary of Synthetic Steps and Intermediates

The table below outlines the key stages and chemical components involved in the synthesis of this compound.

| Step | N-Terminal Fragment | C-Terminal Fragment | Coupling Reagent | Resulting Product | Final Step |

| Preparation | Boc-Dmt-Pro-OH | Boc-Imp-Phe-NH2 | - | Protected Dipeptides | Deprotection of C-Terminal fragment |

| Coupling | Boc-Dmt-Pro-OH | H-Imp-Phe-NH2 | PyBop | Boc-Dmt-Pro-Imp-Phe-NH2 | Final Deprotection |

Acid-Mediated Deprotection Steps

The final and critical stage in solid-phase peptide synthesis is the cleavage of the peptide from the resin support and the concurrent removal of all side-chain protecting groups. This is achieved through treatment with a strong acid, most commonly trifluoroacetic acid (TFA). wpmucdn.com During this process, highly reactive cationic species are generated from the protecting groups and the resin linker. merckmillipore.com To prevent these carbocations from causing undesired side reactions with sensitive amino acid residues (like tryptophan, methionine, cysteine, and tyrosine), a "cleavage cocktail" containing various scavengers is used. wpmucdn.commerckmillipore.com

The composition of the cleavage cocktail is tailored based on the specific amino acids present in the peptide sequence. wpmucdn.com For a peptide like this compound, which contains the tyrosine analog Dmt, scavengers are essential to trap the generated cations. A common cleavage reagent is a mixture of TFA, water, and triisopropylsilane (B1312306) (TIS). sigmaaldrich.com For peptides synthesized on Rink Amide resin, specific issues like the formation of C-terminal N-alkylated amides can arise from the decomposition of the linker. wpmucdn.com To mitigate this, scavengers such as 1,3-dimethoxybenzene (B93181) (DMB) can be included in the cocktail. wpmucdn.com

The cleavage reaction is typically carried out for a period of 1 to 4 hours at room temperature. sigmaaldrich.comrsc.org Following the acid treatment, the resin is filtered off, and the crude peptide is precipitated from the TFA solution by adding a large volume of cold diethyl ether. peptide.com The precipitated peptide is then collected by centrifugation or filtration and washed with cold ether to remove residual scavengers and dissolved protecting group fragments. peptide.comrsc.org

Table 1: Common Reagents in Acid-Mediated Deprotection

| Reagent | Function | Typical Concentration | Reference |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Primary cleavage and deprotection agent | 88-95% | wpmucdn.comsigmaaldrich.com |

| Triisopropylsilane (TIS) | Cation scavenger | 1-2.5% | sigmaaldrich.comrsc.org |

| Water | Cation scavenger, aids in hydrolysis | 2.5-5% | wpmucdn.comsigmaaldrich.com |

| 1,2-Ethanedithiol (EDT) | Scavenger, particularly for Trp/Met/Cys | 2.5% | rsc.org |

| 1,3-Dimethoxybenzene (DMB) | Prevents linker decomposition by-products | 5% | wpmucdn.com |

Purification Techniques for Peptide Analogs

Following cleavage from the resin and precipitation, the crude synthetic peptide contains various impurities. These impurities often include deletion sequences (peptides missing one or more amino acids), truncated sequences, and peptides with remaining protecting groups or modifications from side reactions. nih.gov Therefore, a robust purification step is essential to isolate the desired peptide analog.

Semi-preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The most prevalent and effective method for purifying synthetic peptides is semi-preparative reversed-phase high-performance liquid chromatography (RP-HPLC). nih.govpeptide.comharvardapparatus.com This technique separates molecules based on their hydrophobicity. nih.gov The crude peptide mixture is dissolved in an aqueous solvent and injected onto a column packed with a nonpolar stationary phase, typically silica (B1680970) particles chemically modified with C8 or C18 alkyl chains. pharmtech.com

A gradient of increasing organic solvent, commonly acetonitrile (B52724) (ACN) containing a small amount of an ion-pairing agent like TFA (0.1%), is passed through the column. rsc.org Peptides elute from the column based on their hydrophobicity; more hydrophobic peptides interact more strongly with the stationary phase and require a higher concentration of the organic solvent to elute. harvardapparatus.com

The process is first optimized on an analytical scale to develop an efficient separation gradient. peptide.com This optimized method is then scaled up to a semi-preparative column, which has a larger diameter (e.g., 9.4 mm) and can handle higher sample loads (from milligrams to hundreds of milligrams). nih.gov Fractions are collected as the peptides elute from the column, and these fractions are analyzed for purity, often by analytical RP-HPLC and mass spectrometry. nih.gov Fractions containing the pure desired peptide are then combined and lyophilized (freeze-dried) to yield the final product as a stable, purified powder. peptide.com

Table 2: Typical Parameters for Semi-preparative RP-HPLC of Peptides

| Parameter | Typical Value / Condition | Purpose | Reference |

|---|---|---|---|

| Column Type | C18 silica | Nonpolar stationary phase for hydrophobic interaction | rsc.org |

| Column Dimensions | 9.4 x 250 mm | Allows for purification of mg-scale quantities | rsc.orgnih.gov |

| Mobile Phase A | Water with 0.1% TFA | Aqueous solvent; TFA acts as an ion-pairing agent | rsc.org |

| Mobile Phase B | Acetonitrile with 0.1% TFA | Organic solvent to elute peptides | rsc.org |

| Gradient | Linear gradient of increasing Mobile Phase B | Separates peptides based on differential hydrophobicity | peptide.com |

| Flow Rate | 5 mL/min | Appropriate for semi-preparative column dimensions | rsc.org |

Receptor Binding Affinities and Pharmacological Profiles of Dmt Pro Imp Phe Nh2

Mu-Opioid Receptor (MOR) Binding and Agonism

Analogs of the endogenous opioid peptide endomorphin-2 (EM-2), which share the Dmt-Pro-X-Phe-NH2 structure, have been synthesized and shown to exhibit high affinity for the mu-opioid receptor. nih.gov The substitution of the natural N-terminal tyrosine with Dmt is a key factor in this enhanced affinity.

Research on a series of EM-2 analogs demonstrated that peptides with a Dmt residue in the first position consistently display high binding affinity for the MOR. nih.gov Specifically, an analog with a structure very similar to the subject compound, Dmt-Pro-Phe-Phe-NH2, exhibited sub-nanomolar or nanomolar affinity for the human recombinant mu-opioid receptor. nih.gov This high affinity is attributed to the additional interactions of the two methyl groups on the aromatic ring of the Dmt residue with the binding site of the MOR. nih.gov

Another well-studied Dmt-containing peptide, [Dmt1]DALDA (H-Dmt-d-Arg-Phe-Lys-NH2), also shows very high affinity for the MOR, with a reported dissociation constant (Kd) of 0.199 nM for the human mu-opioid receptor. nih.gov Competition binding studies have further confirmed the high MOR affinity of such compounds. nih.gov

| Compound | Receptor | Binding Affinity (Ki or Kd) |

|---|---|---|

| Dmt-Pro-Phe-Phe-NH2 | Human μ-opioid receptor | Sub-nM to nM range nih.gov |

| [Dmt1]DALDA | Human μ-opioid receptor | 0.199 nM (Kd) nih.gov |

In functional assays, Dmt-containing peptides typically behave as potent MOR agonists. The guinea pig ileum bioassay is a classic in vitro model used to assess the agonist activity of opioids at the MOR. In this assay, MOR agonists inhibit the electrically stimulated contractions of the ileum smooth muscle. Studies on various Dmt-containing peptides have consistently shown their high potency as MOR agonists in this model. For instance, analogs of EM-2 with Dmt at the N-terminus have been demonstrated to be potent and selective mu receptor agonists in calcium mobilization functional assays. nih.gov The substitution of Tyr¹ by Dmt in EM-2 resulted in a 3-fold higher potency. nih.gov

Delta-Opioid Receptor (DOR) Binding and Activity

While the primary target for many Dmt-containing peptides is the MOR, modifications at other positions in the peptide sequence can influence affinity for the delta-opioid receptor (DOR). However, for the specific structural class of EM-2 analogs, the introduction of Dmt at position 1, in conjunction with proline at position 2, appears to confer strong selectivity for the MOR over the DOR. nih.gov Radioligand binding assays performed on membranes of CHO cells transfected with human recombinant opioid receptors revealed that these analogs had no substantial affinity for the delta receptor. nih.gov

Based on the available data for closely related analogs, Dmt-Pro-Imp-Phe-NH2 is not expected to exhibit a dual mu-agonist/delta-agonist profile. The research on EM-2 analogs with a Dmt-Pro N-terminal sequence indicates a high degree of selectivity for the MOR, with negligible binding to the DOR. nih.gov Therefore, these compounds are characterized as highly selective mu-opioid receptor agonists. nih.gov

Kappa-Opioid Receptor (KOR) Interactions

Similar to the findings for the delta-opioid receptor, the EM-2 analogs featuring the Dmt-Pro- sequence at the N-terminus have been shown to have no significant affinity for the kappa-opioid receptor (KOR). nih.gov This lack of interaction with the KOR further underscores the high selectivity of this class of peptides for the mu-opioid receptor. nih.gov

| Receptor | Binding Affinity |

|---|---|

| Mu-Opioid Receptor (MOR) | High (Sub-nM to nM) nih.gov |

| Delta-Opioid Receptor (DOR) | No substantial affinity nih.gov |

| Kappa-Opioid Receptor (KOR) | No substantial affinity nih.gov |

Absence of Significant Interaction with KOR

While direct binding affinity data for this compound at the kappa-opioid receptor (KOR) is not extensively detailed in the available literature, the pharmacological profile of closely related endomorphin-2 analogs suggests a lack of significant interaction. For instance, endomorphin-2 exhibits a 7,500-fold preference for the µ-opioid receptor over the KOR. semanticscholar.org This high degree of selectivity is a characteristic feature of this class of opioid peptides, indicating that this compound likely possesses a similarly low affinity for the kappa-opioid receptor.

Receptor Selectivity Profiles

Mu/Delta Selectivity Ratios

The binding affinities of this compound have been determined through radioligand binding assays, revealing a high affinity for the µ-opioid receptor and a somewhat lower affinity for the δ-opioid receptor. The inhibition constants (Ki) were found to be 0.2 nM for the µ-opioid receptor and 5.56 nM for the δ-opioid receptor. semanticscholar.org Based on these values, the µ/δ selectivity ratio can be calculated to be approximately 27.8, demonstrating a pronounced preference for the µ-opioid receptor.

Table 1: Receptor Binding Affinities of this compound

| Receptor | Ki (nM) |

|---|---|

| µ-opioid | 0.2 semanticscholar.org |

| δ-opioid | 5.56 semanticscholar.org |

Table 2: Compound Names

| Compound Name | Abbreviation |

|---|---|

| 2',6'-dimethyl-L-tyrosyl-L-prolyl-L-imidazoyl-L-phenylalaninamide | This compound |

| Endomorphin-2 | EM-2 |

Molecular and Cellular Mechanisms of Action

Opioid Receptor Signal Transduction Pathways

Upon binding to its target receptors, such as the mu-opioid receptor (OPRM1), Dmt-Pro-Imp-Phe-NH2 initiates signaling through pathways mediated by guanine (B1146940) nucleotide-binding proteins (G proteins).

G-Protein Coupled Receptor (GPCR) Activation

The mu and delta opioid receptors are members of the GPCR superfamily. The binding of this compound induces a conformational change in the receptor, which facilitates the interaction with and activation of intracellular heterotrimeric G proteins. This activation involves promoting the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the G protein. This leads to the dissociation of the Gα-GTP subunit from the Gβγ dimer, both of which then become active signaling molecules. Opioid receptors typically couple to inhibitory G proteins of the Gαi/o family.

Adenylate Cyclase Modulation and Downstream Effectors

A primary downstream effect of the activated Gαi/o subunit is the inhibition of adenylate cyclase. This enzyme is responsible for the conversion of ATP into cyclic AMP (cAMP), a crucial second messenger. By inhibiting adenylate cyclase, the binding of this compound leads to a decrease in intracellular cAMP levels. This reduction in cAMP concentration affects the activity of downstream effectors such as Protein Kinase A (PKA), thereby altering the phosphorylation state and activity of numerous cellular proteins.

Ion Channel Modulation (Calcium Ion Currents, Potassium Ion Conductance)

The signal transduction cascade initiated by this compound also involves the modulation of ion channel activity. The activated G protein subunits directly interact with and regulate ion channels.

Calcium Ion Currents : The Gαi/o subunits can inhibit voltage-gated calcium channels, leading to a reduction in calcium influx into the neuron. This is a key mechanism for inhibiting the release of neurotransmitters.

Potassium Ion Conductance : The Gβγ dimer often activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels. This activation increases potassium ion conductance, leading to an efflux of K+ from the cell, which causes hyperpolarization of the cell membrane and reduces neuronal excitability.

Ligand-Receptor Conformational Dynamics

Ligand-Induced Conformational Changes in Opioid Receptors

The activation of a GPCR like the mu-opioid receptor by a ligand such as this compound is fundamentally a dynamic process. The binding of the peptide into the receptor's binding pocket stabilizes a specific active conformation from a range of possible states. This induced-fit mechanism is crucial for the subsequent effective coupling with G proteins. The incorporation of the 2',6'-dimethyl-L-tyrosine (Dmt) residue at the N-terminus is known to increase affinity, likely by promoting a receptor conformation favorable for strong binding and activation.

Interplay with Neurotransmitter Systems

By activating presynaptic opioid receptors, this compound can inhibit the release of various neurotransmitters. The reduction in calcium influx, a direct consequence of GPCR activation, is a primary mechanism for this inhibition. This can affect multiple neurotransmitter systems, including the release of substance P from sensory neurons involved in pain transmission, as well as the modulation of dopamine (B1211576) and norepinephrine (B1679862) release in various brain circuits. The precise profile of neurotransmitter modulation depends on the specific neuroanatomical location and the density of receptor expression on different neuronal populations.

Inhibition of Neurotransmitter Release

The synthetic tetrapeptide Dmt-Pro-Dmt-Phe-NH2 is recognized as a potent and selective agonist for the µ-opioid receptor (MOR). While direct studies detailing the specific inhibitory effects of this compound on neurotransmitter release are not extensively available, its mechanism of action can be understood through the well-established functions of µ-opioid receptor agonists. The activation of presynaptic MORs is a primary mechanism through which opioid compounds modulate synaptic transmission, generally leading to a reduction in the release of a variety of neurotransmitters. mdpi.comresearchgate.net This inhibitory action is crucial to the physiological effects of opioids.

The principal molecular mechanisms underlying this presynaptic inhibition involve the modulation of ion channel activity. frontiersin.org Upon agonist binding, the µ-opioid receptor, a G-protein coupled receptor (GPCR), initiates an intracellular signaling cascade. frontiersin.orgnih.gov This leads to the inhibition of voltage-gated calcium channels (VGCCs) and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels. frontiersin.orgnih.govnih.gov The reduction in calcium influx and the increase in potassium efflux from the presynaptic terminal both contribute to a decreased probability of neurotransmitter-containing vesicles fusing with the cell membrane and releasing their contents into the synaptic cleft. frontiersin.orgnih.gov

Detailed Research Findings

Research on representative µ-opioid receptor agonists, such as DAMGO ([D-Ala2, N-Me-Phe4, Gly5-ol]-enkephalin) and morphine, provides quantitative insights into the inhibitory effects on various neurotransmitter systems. These findings serve as a strong basis for understanding the expected actions of Dmt-Pro-Dmt-Phe-NH2.

Inhibition of Substance P Release:

Substance P is a neuropeptide involved in the transmission of pain signals. The inhibition of its release from primary afferent neurons in the spinal cord is a key mechanism of opioid-induced analgesia. frontiersin.org Studies using the selective µ-opioid agonist DAMGO have demonstrated a potent, concentration-dependent inhibition of NMDA-induced substance P release with a half-maximal inhibitory concentration (IC50) of 10 nM. jneurosci.org This indicates a high efficacy of µ-opioid agonists in modulating nociceptive pathways. In vivo studies have further shown that spinal administration of DAMGO can abolish the release of substance P evoked by noxious stimuli. frontiersin.org

| Compound | Action | IC50 | Experimental Model |

| DAMGO | Inhibition of NMDA-induced Substance P release | 10 nM | Rat spinal cord slices |

Inhibition of Glutamate (B1630785) Release:

Glutamate is the primary excitatory neurotransmitter in the central nervous system. The modulation of its release has significant implications for neuronal excitability and synaptic plasticity. µ-opioid receptor agonists have been shown to inhibit glutamate release in various brain regions, including the ventral tegmental area (VTA), periaqueductal gray (PAG), and cerebral cortex. dntb.gov.uanih.govnih.gov In the VTA, µ-opioid agonists inhibit excitatory postsynaptic currents (EPSCs) by a presynaptic mechanism. nih.govnih.gov Morphine has been observed to suppress the calcium-dependent release of glutamate from cerebrocortical synaptosomes in a concentration-dependent manner. nih.gov This effect is attributed to the reduction of calcium influx into the presynaptic terminal. nih.gov

| Compound | Effect | Brain Region | Mechanism |

| Morphine | Inhibition of glutamate release | Cerebral Cortex | Reduction of presynaptic Ca2+ influx |

| DAMGO | Presynaptic inhibition of glutamate transmission | Periaqueductal Gray (PAG) | Not specified |

Inhibition of GABA Release:

Gamma-aminobutyric acid (GABA) is the main inhibitory neurotransmitter in the brain. By inhibiting the release of GABA, µ-opioid agonists can lead to a disinhibition of postsynaptic neurons. This mechanism is particularly relevant in the brain's reward pathways. nih.gov For instance, in the VTA, opioids inhibit GABAergic interneurons, which in turn increases the firing rate of dopamine neurons. In the orbitofrontal cortex, DAMGO has been shown to produce a concentration-dependent inhibition of GABAergic synaptic transmission with an IC50 of 18 nM.

| Compound | Action | IC50 | Brain Region |

| DAMGO | Inhibition of GABAergic synaptic transmission | Medial Orbitofrontal Cortex | 18 nM |

Inhibition of Other Neurotransmitters:

The inhibitory effects of µ-opioid receptor activation extend to other neurotransmitter systems as well. For example, opioids can inhibit the release of acetylcholine (B1216132) and norepinephrine. nih.gov The inhibition of acetylcholine release has been observed in the gastrointestinal tract, contributing to the effects of opioids on gut motility. nih.gov

Comparative Analysis of Dmt Pro Imp Phe Nh2 with Other Opioid Peptides and Analogs

Comparison with Endomorphin-1 and Endomorphin-2

Endomorphin-1 (EM-1; Tyr-Pro-Trp-Phe-NH2) and Endomorphin-2 (EM-2; Tyr-Pro-Phe-Phe-NH2) are endogenous tetrapeptides that exhibit high affinity and selectivity for the mu (μ)-opioid receptor (MOR). nih.govwikipedia.orgnih.gov They are considered to be among the most selective endogenous ligands for the MOR. nih.gov EM-1 is found in higher concentrations in the brain, while EM-2 is more prevalent in the spinal cord. wikipedia.orgnih.gov Both peptides produce potent analgesia, but their therapeutic potential is limited by poor metabolic stability and inability to effectively cross the blood-brain barrier. nih.gov

Dmt-Pro-Imp-Phe-NH2 is a direct analog of EM-2, featuring two key substitutions: the replacement of the N-terminal Tyrosine (Tyr) with 2',6'-dimethyltyrosine (Dmt) and the substitution of the Phenylalanine (Phe) at position 3 with 2'-isopropyl-6'-methylphenylalanine (Imp). These modifications are intended to alter the peptide's affinity, potency, and receptor interaction profile based on established principles of opioid peptide SAR.

Enhanced Potency and Affinity of [Dmt1] Analogs

The substitution of the N-terminal Tyr residue with Dmt is a well-established strategy for enhancing the potency and affinity of opioid peptides. nih.govnih.gov The addition of the two methyl groups to the phenol (B47542) ring of tyrosine results in a better shape complementarity within the hydrophobic binding pocket of the opioid receptor. desy.de This modification has been shown to markedly increase the affinity and bioactivity of numerous opioid peptide agonists and antagonists. nih.gov

For instance, the substitution of Dmt for Tyr in endomorphin-2 ([Dmt¹]EM-2) increases its affinity for the μ-opioid receptor by 4.6-fold and dramatically increases its affinity for the delta (δ)-opioid receptor (DOR) by 327-fold. nih.gov Similarly, in the dermorphin-derived peptide DALDA, the introduction of Dmt at position 1 ([Dmt¹]DALDA) leads to a significant 27-fold increase in binding affinity to the human MOR. nih.gov This enhanced affinity often translates to greater potency in functional assays. nih.gov Therefore, the Dmt¹ residue in this compound is expected to confer significantly higher affinity and potency compared to its parent compound, endomorphin-2.

Comparison with [Dmt¹]DALDA and its Analogs

[Dmt¹]DALDA (H-Dmt-D-Arg-Phe-Lys-NH2) is a potent and highly selective MOR agonist peptide that has been extensively studied. nih.gov While both this compound and [Dmt¹]DALDA share the potency-enhancing Dmt¹ residue, their differing peptide backbones lead to distinct structural and potential pharmacological properties. The Pro² of the endomorphin-based this compound induces a characteristic turn in the peptide structure, which is different from the more flexible backbone of [Dmt¹]DALDA containing D-Arg².

Similarities and Differences in Receptor Binding and Activity Profiles

[Dmt¹]DALDA is characterized by its high affinity and selectivity for the μ-opioid receptor. nih.gov In contrast, analogs of [Dmt¹]DALDA where the Phe³ residue is replaced with bulky, alkylated amino acids—structurally related to the Imp³ substitution in this compound—have shown a shift in their receptor binding profiles.

For example, the substitution of Phe³ with 2'-isopropyl-6'-methylphenylalanine (Imp) in a [Dmt¹]DALDA analog resulted in a compound with similar μ receptor binding affinity but a remarkable 100-fold increase in kappa (κ)-opioid receptor (KOR) affinity. This change effectively transformed the selective μ-agonist into a mixed μ/κ ligand. This suggests that the Imp substitution in this compound could similarly introduce significant affinity for the κ-opioid receptor, altering its profile from the μ-selective nature of endomorphin-2.

| Compound | μ (Mu) | δ (Delta) | κ (Kappa) | Selectivity Profile |

|---|---|---|---|---|

| Endomorphin-2 | 0.69 | >10,000 | >10,000 | Highly μ-Selective |

| [Dmt¹]EM-2 | 0.15 | ~30 | - | μ-Agonist / δ-Agonist |

| [Dmt¹]DALDA | 0.143 | 2100 | 22.3 | Highly μ-Selective |

| [Dmt¹, Imp³]DALDA Analog | ~0.15 | 77.1 | 0.236 | Mixed μ/κ Affinity |

Data are compiled from multiple sources for illustrative comparison. Specific values for [Dmt¹, Imp³]DALDA are derived from analogs described in the literature.

Structural Determinants for Distinct Pharmacological Properties

The distinct pharmacological properties of these peptides are dictated by specific structural features.

Dmt¹ Residue : As discussed, the 2',6'-dimethyl groups on the tyrosine ring are a driving force for high potency and agonist activity at the MOR by enhancing binding affinity. desy.de

Imp³ Residue : The introduction of a bulky, conformationally restricted amino acid like 2'-isopropyl-6'-methylphenylalanine (Imp) at position 3 can significantly alter receptor selectivity. Molecular dynamics studies on related peptides have shown that such substitutions can cause rotational restriction, pre-organizing the peptide into a conformation that enhances binding to other receptors, such as the κ-opioid receptor.

Theoretical and Computational Investigations

Molecular Docking Studies

Molecular docking is a computational method used to predict the binding orientation and affinity of a small molecule (ligand) to its macromolecular target (receptor). For Dmt-Pro-Imp-Phe-NH2, these studies would primarily focus on its interaction with the µ-opioid receptor (MOR) and δ-opioid receptor (DOR).

Ligand-Receptor Interaction Modeling

The primary goal of ligand-receptor interaction modeling is to identify the most stable binding pose of this compound within the active site of opioid receptors. This involves preparing 3D structures of both the peptide and the receptor and using sophisticated algorithms to sample a multitude of possible binding conformations.

The modeling would likely reveal key interactions driving the binding process. The N-terminal Dmt (2',6'-dimethyl-L-tyrosine) residue is critical for opioid activity, and its hydroxyl group is expected to form crucial hydrogen bonds with residues such as histidine in the receptor's binding pocket. The bulky hydrophobic groups of Dmt and the novel Imp (2'-isopropyl-6'-methyl-L-phenylalanine) residue are anticipated to engage in significant van der Waals and hydrophobic interactions with nonpolar pockets of the receptor, contributing to binding affinity. The C-terminal Phe-NH2 would also contribute to binding through aromatic and hydrogen bonding interactions.

Below is an illustrative table of the types of interactions that would be analyzed in a molecular docking study of this compound with a model of the µ-opioid receptor.

Hypothetical Ligand-Receptor Interactions for this compound at the µ-Opioid Receptor

| Peptide Residue | Potential Interacting Receptor Residue | Type of Interaction |

| Dmt1 | His297, Tyr326 | Hydrogen Bond, Pi-Pi Stacking |

| Pro2 | Val300, Ile296 | Van der Waals |

| Imp3 | Trp293, Ile322 | Hydrophobic, Steric |

| Phe4 | Asp147, Tyr148 | Hydrogen Bond, Aromatic |

Note: The data in this table is illustrative and based on general knowledge of opioid peptide-receptor interactions. Specific interactions for this compound would require a dedicated computational study.

Molecular Dynamics Simulations

To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations are employed. MD simulations provide a dynamic view of the molecular system over time, allowing for the analysis of conformational flexibility and the stability of the ligand-receptor complex.

Conformational Analysis of Peptides and Receptor Complexes

MD simulations of this compound, both in solution and when bound to an opioid receptor, would offer insights into its conformational landscape. In solution, the peptide likely exists as an ensemble of different conformations. Understanding these preferred shapes is crucial as one of them is likely the "bioactive conformation" that binds to the receptor.

When simulating the peptide-receptor complex, the stability of the docked pose can be assessed. Key metrics such as the root-mean-square deviation (RMSD) of the peptide and receptor atoms are monitored over the simulation time. A stable RMSD profile would indicate a stable binding mode. Furthermore, MD simulations can reveal subtle changes in the receptor's shape upon peptide binding, a phenomenon known as induced fit.

The following table illustrates the kind of data that would be generated from an MD simulation to assess the stability of the this compound-receptor complex.

Illustrative Stability Data from a Hypothetical Molecular Dynamics Simulation

| Simulation Time (nanoseconds) | Average RMSD of Peptide (Å) | Average RMSD of Receptor Binding Site (Å) |

| 0-10 | 1.5 ± 0.3 | 1.2 ± 0.2 |

| 10-20 | 1.7 ± 0.4 | 1.4 ± 0.3 |

| 20-30 | 1.6 ± 0.3 | 1.3 ± 0.2 |

| 30-40 | 1.8 ± 0.5 | 1.5 ± 0.4 |

| 40-50 | 1.7 ± 0.4 | 1.4 ± 0.3 |

Note: This data is hypothetical and for illustrative purposes only. A lower and stable RMSD value generally suggests a more stable complex.

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. A QSAR model for a series of endomorphin-2 analogues, including this compound, could be developed to predict the binding affinity or functional potency of novel, yet-to-be-synthesized peptides.

The process involves calculating a variety of molecular descriptors for each peptide in the series. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), or topological. Statistical methods are then used to build a predictive model. For instance, a QSAR model might reveal that increased hydrophobicity at the third position of the peptide sequence positively correlates with µ-opioid receptor affinity, which would be consistent with the inclusion of the bulky Imp residue in this compound. Such models are invaluable for guiding the optimization of lead compounds in drug discovery.

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing and characterizing Dmt-Pro-Imp-Phe-NH2?

- Methodological Answer : Synthesis typically employs solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection strategies. Post-synthesis purification via reverse-phase HPLC (using C18 columns) is critical to ensure >95% purity. Characterization should include:

- Mass Spectrometry (MS) for molecular weight confirmation.

- NMR Spectroscopy (1H, 13C) to verify structural integrity and stereochemistry.

- Circular Dichroism (CD) to assess conformational stability in solution.

- Documentation must adhere to FAIR principles, including metadata on solvents, reaction conditions, and purification protocols .

Q. How can researchers validate the binding affinity (Ki = 0.32 nM) of this compound to the Mu opioid receptor?

- Methodological Answer : Use radioligand displacement assays with tritiated DAMGO or [3H]naloxone as reference ligands. Key steps:

Prepare receptor-rich membranes from transfected HEK293 cells or rodent brain tissue.

Conduct competitive binding experiments under equilibrium conditions (60–120 min incubation at 25°C).

Analyze data using nonlinear regression (e.g., GraphPad Prism) to calculate Ki values via the Cheng-Prusoff equation.

Q. What data management practices are essential for studies involving this compound?

- Methodological Answer : A Data Management Plan (DMP) must specify:

- Storage : Use institutional repositories or domain-specific platforms (e.g., Zenodo) with DOI assignment.

- Metadata : Include experimental parameters (e.g., buffer pH, temperature) and raw instrument outputs (HPLC chromatograms, NMR spectra).

- Compliance : Adhere to NIH/AHRQ guidelines for long-term preservation and accessibility .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro binding data and in vivo efficacy for this compound?

- Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., blood-brain barrier penetration) or receptor dimerization. Address these by:

Conducting pharmacokinetic profiling (plasma half-life, tissue distribution via LC-MS/MS).

Performing functional selectivity assays (e.g., β-arrestin recruitment vs. G-protein activation).

Using knockout rodent models to isolate receptor subtypes mediating observed effects.

- Cross-reference with structural analogs (e.g., MCL-433, Ki = 1.4 nM) to identify pharmacophore determinants .

Q. What strategies optimize experimental design for studying this compound’s biased agonism at Mu receptors?

- Methodological Answer : Employ multiparametric assays to quantify signaling bias:

Measure cAMP inhibition (Gi/o coupling) and β-arrestin-2 recruitment in parallel.

Calculate bias factors using the Black-Leff operational model.

Validate in primary neuronal cultures to assess physiological relevance.

- Integrate molecular dynamics simulations (e.g., Gaussian accelerated MD) to predict receptor conformational changes .

Q. How should researchers address reproducibility challenges in this compound studies?

- Methodological Answer :

- Standardize Protocols : Use SOPs for cell culture (e.g., passage number, media composition) and assay conditions (e.g., buffer ionic strength).

- Blind Analysis : Assign randomization codes to treatment groups to minimize observer bias.

- Collaborative Replication : Share datasets and materials via platforms like AddGene or BioRxiv to enable independent validation .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.